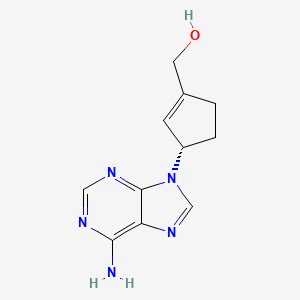
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is a complex organic compound that features a cyclopentene ring, a methanol group, and a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- typically involves multi-step organic reactions. The starting materials might include cyclopentene derivatives and purine bases. Common synthetic routes could involve:
Cyclization reactions: to form the cyclopentene ring.
Nucleophilic substitution: to introduce the methanol group.
Amidation or amination: to attach the amino-purine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the purine ring.
Substitution: Replacement of functional groups on the cyclopentene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: Potential use in drug development due to its purine moiety.
Industry: Use in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with nucleic acids: Potential effects on DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cyclopentanol: A simpler analog with a cyclopentane ring and a hydroxyl group.
Purine derivatives: Various compounds with modifications on the purine ring.
Uniqueness
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is unique due to its combination of a cyclopentene ring, a methanol group, and an amino-purine moiety. This unique structure may confer specific biological activities and chemical reactivity not found in simpler analogs.
Propriétés
Numéro CAS |
114216-61-4 |
|---|---|
Formule moléculaire |
C11H13N5O |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
[(3S)-3-(6-aminopurin-9-yl)cyclopenten-1-yl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14)/t8-/m0/s1 |
Clé InChI |
FDCXPHPIHUINLL-QMMMGPOBSA-N |
SMILES isomérique |
C1CC(=C[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
C1CC(=CC1N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


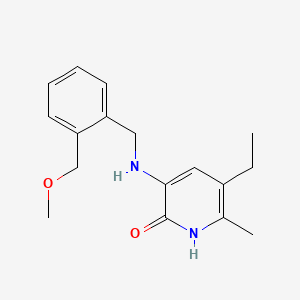
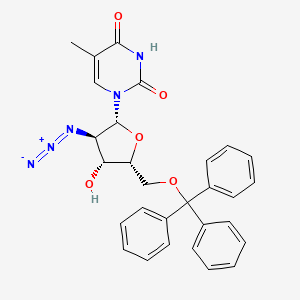

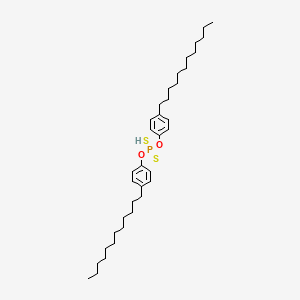
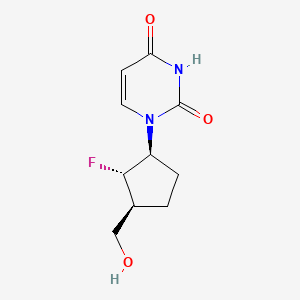
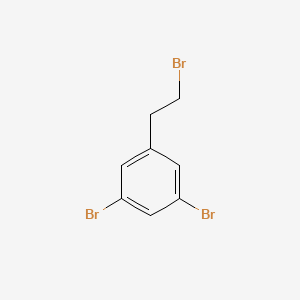
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

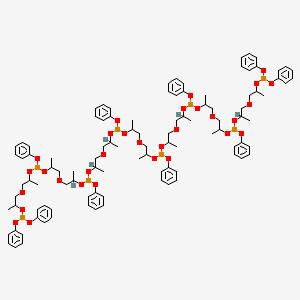
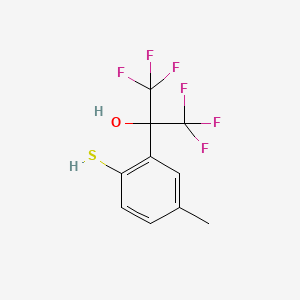
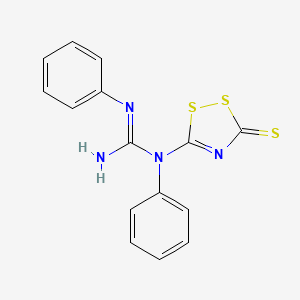
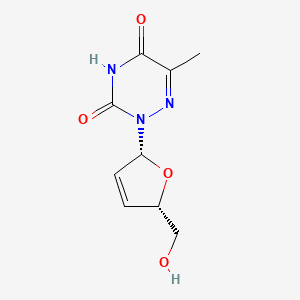
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
